molecular formula C9H16O3 B2844491 [2-(Oxolan-2-yl)oxolan-2-yl]methanol CAS No. 1822426-66-3

[2-(Oxolan-2-yl)oxolan-2-yl]methanol

Cat. No.: B2844491
CAS No.: 1822426-66-3
M. Wt: 172.224
InChI Key: HXZCCQQJWXBCIF-UHFFFAOYSA-N
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Description

[2-(Oxolan-2-yl)oxolan-2-yl]methanol (CAS 1822426-66-3) is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This structure, which can be described as a dimeric furfuryl alcohol derivative, is valued in research and development as a versatile specialty solvent and a synthetic intermediate. Its potential applications are rooted in the properties of similar tetrahydrofurfuryl alcohol compounds, which are known for their use in epoxy resin formulations, where they can be incorporated into either the epoxy component or the amine hardener . Researchers also explore its utility in polymerization processes and as a building block in the synthesis of more complex organic molecules . Furthermore, compounds in this class serve roles in coating formulations and as solvents in the agrochemical industry . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(oxolan-2-yl)oxolan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-7-9(4-2-6-12-9)8-3-1-5-11-8/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZCCQQJWXBCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CCCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Studies of 2 Oxolan 2 Yl Oxolan 2 Yl Methanol

Mechanistic Investigations of the Hydroxyl Group's Reactivity

The primary hydroxyl (-OH) group is the most reactive site on the [2-(Oxolan-2-yl)oxolan-2-yl]methanol molecule under many conditions. Its reactivity encompasses nucleophilic behavior, susceptibility to oxidation, and participation in substitution reactions.

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. In its neutral form, the alcohol can act as a weak nucleophile. However, deprotonation by a suitable base yields the corresponding alkoxide, a significantly more potent nucleophile.

A clear illustration of this nucleophilic character is found in the Williamson ether synthesis, a fundamental transformation for forming ether linkages. While a direct synthesis using this compound is not detailed, the reaction of the closely related sodium tetrahydrofurfurylate (the sodium salt of THFA) with (tetrahydrofuran-2-yl)methyl methanesulfonate (B1217627) demonstrates the principle. In this SN2 reaction, the alkoxide nucleophilically attacks the electrophilic carbon of the methanesulfonate, displacing the methanesulfonate leaving group to form bis(tetrahydrofurfuryl) ether. nih.gov This reaction highlights that the alkoxide of this compound would be expected to readily engage in similar nucleophilic substitutions with suitable electrophiles, such as alkyl halides or sulfonates.

The nucleophilicity of the hydroxyl group is also observed in addition reactions. For instance, tetrahydrofurfuryl alcohol undergoes a LaIII-mediated Michael-type addition to maleate, forming an alkoxybutanedioic acid in high yield. researchgate.net This reaction proceeds via the addition of the alcohol's oxygen atom to the electron-deficient double bond of the maleate, showcasing the hydroxyl group's ability to act as a nucleophile towards activated π-systems.

Table 1: Examples of Nucleophilic Reactions Involving the (Oxolan-2-yl)methanol Moiety
Reaction TypeModel SubstrateNucleophileElectrophileProductReference
Williamson Ether SynthesisTetrahydrofurfuryl alcohol (THFA)Sodium tetrahydrofurfurylate(Tetrahydrofuran-2-yl)methyl methanesulfonateBis(tetrahydrofurfuryl) ether nih.gov
Michael AdditionTetrahydrofurfuryl alcohol (THFA)THFAMaleate (with LaIII catalyst)2-(tetrahydrofurfuryloxy)butanedioic acid researchgate.net

As a primary alcohol, the hydroxymethyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The oxidation proceeds in two stages. The first stage involves the removal of a hydride equivalent to convert the primary alcohol to an aldehyde. nih.gov This can be achieved using a variety of reagents. The second stage, the oxidation of the aldehyde to a carboxylic acid, typically requires the presence of water. The aldehyde first forms a hydrate (B1144303) intermediate (a gem-diol), which is then oxidized in a manner analogous to the initial alcohol oxidation. nih.gov Therefore, performing the reaction in the absence of water can often allow for the isolation of the aldehyde product.

A specific study on the catalytic oxidation of tetrahydrofurfuryl alcohol (THFA) using an Ag–CeOx/MCM-41 catalyst provides insight into a more complex reaction pathway. Under conditions of 150 °C and 4 MPa O2 pressure, THFA undergoes 100% conversion, leading to the formation of 2-methyl tetrahydrofuran (B95107) (2-MTHF) with 68.11% selectivity. bohrium.comresearchgate.net The proposed mechanism involves an initial oxidation followed by ring-opening and subsequent ring-closing reactions, demonstrating the reactivity of the alcohol group in conjunction with the adjacent oxolane ring under oxidative stress. bohrium.comresearchgate.net

Table 2: Catalytic Oxidation of Tetrahydrofurfuryl Alcohol (THFA)
CatalystOxidantTemperature (°C)Pressure (MPa)THFA Conversion (%)Main ProductSelectivity (%)Reference
Ag–CeOx/MCM-41O215041002-Methyl tetrahydrofuran (2-MTHF)68.11 bohrium.comresearchgate.net

Reduction pathways typically refer to the conversion of oxidized derivatives back to the alcohol. The corresponding aldehyde, [2-(Oxolan-2-yl)oxolan-2-yl]methanal, or carboxylic acid, [2-(Oxolan-2-yl)oxolan-2-yl]methanoic acid, would be readily reduced back to the parent alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Direct substitution of the hydroxyl group is difficult because the hydroxide (B78521) ion (OH-) is a poor leaving group. Therefore, for nucleophilic substitution to occur at the hydroxymethyl carbon, the -OH group must first be converted into a good leaving group.

There are two primary strategies to achieve this:

Protonation under Acidic Conditions: In the presence of a strong acid (e.g., HBr, HI), the hydroxyl group is protonated to form an oxonium ion (-OH2+). The leaving group is now a neutral water molecule, which is an excellent leaving group. A nucleophile, such as a halide ion, can then attack the carbon atom in an SN2 reaction. youtube.commasterorganicchemistry.com

Conversion to a Sulfonate Ester: A more versatile method, often performed under non-acidic conditions, is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like pyridine (B92270). The resulting sulfonate is an excellent leaving group. nih.gov

The synthesis of bis(tetrahydrofurfuryl) ether provides a practical example of this second strategy. Tetrahydrofurfuryl alcohol is first reacted with methanesulfonyl chloride to form (tetrahydrofuran-2-yl)methyl methanesulfonate. nih.govresearchgate.net This intermediate, possessing a good leaving group, is then susceptible to attack by a nucleophile, in this case, the sodium salt of THFA, to complete the substitution. nih.govresearchgate.net This two-step sequence is a reliable method for achieving substitution at the hydroxymethyl moiety of molecules like this compound.

Reactivity Profiles of the Constituent Oxolane Ring Systems

The two oxolane (tetrahydrofuran) rings are generally stable and unreactive, which is why tetrahydrofuran (THF) is widely used as a solvent. However, under specific, typically harsh, conditions, the ether linkages can undergo cleavage.

The most common reaction of the oxolane ring is acid-catalyzed cleavage. Due to their high stability, cleavage of the C-O ether bond requires strong acids such as HBr or HI. masterorganicchemistry.comwikipedia.org The mechanism begins with the protonation of the ether oxygen by the strong acid, which activates the ring. youtube.comyoutube.com A nucleophile (the conjugate base of the acid, e.g., Br- or I-) then attacks one of the α-carbons adjacent to the ether oxygen. This nucleophilic attack proceeds via an SN2 mechanism, leading to the opening of the ring and the formation of a halo-alcohol. If excess acid is used, the alcohol group of the product can be subsequently converted into a second alkyl halide.

In the context of this compound, this would result in a complex mixture of poly-halogenated, poly-hydroxylated linear alkanes. More specialized ring-opening reactions can also occur. As mentioned previously, the catalytic oxidation of THFA to 2-MTHF involves a ring-opening and ring-closing mechanism. bohrium.com Furthermore, Brønsted or Lewis acids can catalyze annulation reactions where cyclic ethers act as electrophiles after initial activation and ring-opening. nih.govacs.org

The ether oxygen of the oxolane rings has lone pairs of electrons, making it a Lewis base. As such, it is susceptible to attack by strong electrophiles. The most common electrophilic attack is protonation by a strong acid, which is the requisite first step for the acid-catalyzed ring-opening reactions described above. youtube.commasterorganicchemistry.com

Direct nucleophilic attack on the carbon atoms of the ether linkage is generally not feasible. The C-O bond is strong, and there is no inherent leaving group. For a nucleophile to attack and cleave the ether, the oxygen atom must first be activated, typically by protonation or complexation with a strong Lewis acid, to transform it into a good leaving group. wikipedia.orgyoutube.com Therefore, the oxolane rings in this compound are considered inert to most nucleophiles under neutral or basic conditions.

No Information Found for this compound

Extensive research has been conducted to gather information on the chemical compound "this compound," with a specific focus on its reaction mechanisms, reactivity studies, intramolecular processes, chemical kinetics, and thermodynamics, as requested. Despite a thorough search of scientific databases and literature, no specific data or scholarly articles pertaining to this exact molecule could be located.

The searches for synthesis methods, reactivity data, spectroscopic information, and a designated CAS number for "this compound" did not yield any relevant results. The available scientific literature accessible through the conducted searches does not appear to contain studies on the intramolecular cyclization, rearrangement, fragmentation processes, or the chemical kinetics and thermodynamic properties of this specific compound.

Information was found for a related but structurally different compound, (Oxolan-2-yl)methanol, commonly known as tetrahydrofurfuryl alcohol. However, due to the strict requirement to focus solely on "this compound," this information cannot be used to fulfill the request.

Therefore, it is not possible to provide the requested article with the specified outline and content, as the foundational scientific information about "this compound" is not available in the public domain based on the searches performed.

Advanced Spectroscopic and Computational Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No published studies containing high-resolution 1D or 2D NMR data for [2-(Oxolan-2-yl)oxolan-2-yl]methanol were identified.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

No specific experimental or theoretical Infrared (IR) or Raman spectra for this compound could be located.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Patterns

Detailed mass spectrometry analyses, including specific fragmentation patterns resulting from techniques like GC-MS or ESI-MS, for this compound are not documented in the available literature.

Theoretical and Computational Chemistry Investigations

No academic papers detailing theoretical or computational studies on this compound were found.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and alcohol functionalities, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed across the anti-bonding σ* orbitals of the C-O and C-C bonds.

A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In a computational study on the parent THF molecule using Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,2p) level, the HOMO-LUMO energy gap was calculated to be 6.558 eV. This relatively large gap suggests high chemical stability and low reactivity for the THF ring itself. For the more complex this compound, the presence of the additional ring and the polar hydroxyl group would be expected to slightly decrease the energy gap compared to simple THF, indicating a potential increase in reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap (Note: The following data is illustrative, based on typical values for related structures like THF, and would be precisely determined in a specific computational study of the title compound.)

Molecular OrbitalEnergy (eV)Description
LUMO~1.0 - 1.5Primarily localized on σ* anti-bonding orbitals.
HOMO~-5.0 - -5.5Primarily localized on oxygen lone pairs.
Energy Gap (ΔE) ~6.0 - 7.0 Indicates high kinetic stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of bonding, charge distribution, and intramolecular interactions. It translates the complex, delocalized molecular orbitals into localized "natural" Lewis structures, revealing donor-acceptor interactions, also known as hyperconjugation. These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value signifies a stronger interaction. scirp.org

In this compound, key NBO interactions would include:

Intramolecular Hydrogen Bonding: A significant interaction is expected between a lone pair (LP) of one of the ether oxygen atoms and the anti-bonding orbital of the hydroxyl group's O-H bond (σ*O-H). This would stabilize certain conformations of the molecule.

NBO analysis also provides the natural atomic charges, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. bhu.ac.in The oxygen atoms would carry significant negative charges, while the hydroxyl hydrogen and adjacent carbon atoms would be positively charged.

Table 2: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (Note: This table presents hypothetical but chemically reasonable interactions for the title compound based on principles of NBO analysis.)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (Oether)σ* (Ohydroxyl-H)~ 2.0 - 5.0Intramolecular Hydrogen Bond
LP (Oether)σ* (C-C)~ 1.5 - 3.0Hyperconjugation
LP (Ohydroxyl)σ* (C-Oether)~ 1.0 - 2.5Hyperconjugation

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are prime sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For this compound, the MEP surface would show intense red areas around the oxygen atoms of the two ether linkages and the hydroxyl group, corresponding to their lone pairs. researchgate.net The most positive (blue) region would be concentrated around the hydrogen atom of the hydroxyl group, highlighting its acidic character and ability to act as a hydrogen bond donor. nih.gov This visual tool confirms that intermolecular interactions, particularly hydrogen bonding, will be directed towards these specific regions. rsc.org

Conformational Analysis and Potential Energy Surfaces

The flexibility of the two interconnected five-membered rings and the rotatable hydroxymethyl group means that this compound can exist in numerous conformations. Conformational analysis aims to identify the stable (low-energy) conformers and map the potential energy surface (PES) that governs their interconversion.

The five-membered THF ring is not planar and exists in puckered conformations, primarily the "envelope" (E) and "twist" (T) forms. d-nb.info In a detailed study of the closely related tetrahydrofurfuryl alcohol (THFA), the presence of the -CH2OH substituent was found to break the symmetry of the potential energy surface, leading to several distinct low-energy conformers. d-nb.infoyorku.ca The relative stability of these conformers was determined by the orientation of the substituent and the specific puckering of the ring (E vs. T). d-nb.info

For this compound, the conformational landscape is significantly more complex. The key degrees of freedom include:

The puckering of each of the two THF rings.

The torsional angle of the bond connecting the two rings.

The rotation around the C-C and C-O bonds of the hydroxymethyl side chain.

Computational scans of the PES would reveal the global minimum energy structure, likely one stabilized by an intramolecular hydrogen bond between the hydroxyl group and one of the ether oxygens. The energy barriers for rotation around the inter-ring bond and for the pseudorotation of the THF rings would also be determined, providing insight into the molecule's flexibility at different temperatures. Studies on 2,2'-bifuran (B1329537) have shown that inter-ring rotation leads to distinct syn and anti conformers, and similar behavior would be expected here, though influenced by the saturated nature of the rings. elsevierpure.comresearchgate.net

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra. By calculating properties for the lowest energy conformers, a theoretical spectrum can be generated and compared with experimental results.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities. For this compound, key vibrational modes would include the O-H stretch of the alcohol, the C-O-C stretching modes of the ether linkages, and various C-H stretching and bending modes. The O-H stretching frequency is particularly sensitive to hydrogen bonding; a calculated red-shift (lower frequency) for a conformer with an intramolecular hydrogen bond would be a strong indicator of its presence. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These predicted values are highly dependent on the molecular geometry. By comparing the calculated NMR parameters for different stable conformers with experimental data, it is often possible to determine the dominant conformation present in solution.

A study on THFA successfully used this combined computational and experimental approach to unambiguously identify its preferred gas-phase conformations. d-nb.infoyorku.ca A similar methodology would be essential for the structural elucidation of this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanical calculations are excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, particularly its interactions with other molecules in a condensed phase (e.g., in a solvent). osti.gov

An MD simulation of this compound in a solvent like water would provide critical insights into its intermolecular interactions:

Hydrogen Bonding Network: Simulations would reveal the strength, lifetime, and geometry of hydrogen bonds formed between the molecule's hydroxyl and ether oxygens and the surrounding water molecules. mdpi.com The THF moiety is known to be a hydrogen bond acceptor, and MD simulations have been used to study its interaction with water in detail. acs.orgaip.org

Solvation Structure: The simulation would show how solvent molecules arrange themselves around the solute, forming a solvation shell. The analysis of radial distribution functions from the simulation trajectory would quantify the average distances between specific atoms of the solute and solvent. aip.org

Dynamic Behavior: MD simulations can track the conformational changes of the molecule over time, showing how it explores its potential energy surface in a solution environment and how these dynamics are influenced by solvent interactions. researchgate.net

These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, bridging the gap between the static picture of a single optimized molecule and its dynamic reality.

Derivatization and Analog Synthesis of 2 Oxolan 2 Yl Oxolan 2 Yl Methanol for Academic Exploration

Synthesis of Ether and Ester Derivatives for Modified Reactivity and Functionality

The primary alcohol of [2-(Oxolan-2-yl)oxolan-2-yl]methanol serves as a versatile handle for the synthesis of ether and ester derivatives. These modifications are fundamental in altering the compound's polarity, steric bulk, and potential for intermolecular interactions.

Ether Synthesis: The Williamson ether synthesis is a robust method for converting the hydroxyl group into an ether linkage. masterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction with an alkyl halide yields the desired ether. The choice of the alkyl halide allows for the introduction of a wide array of functionalities, from simple alkyl chains to more complex moieties. For instance, reaction with benzyl (B1604629) bromide would introduce an aromatic group, while reaction with a long-chain alkyl bromide would significantly increase the lipophilicity of the molecule.

Ester Synthesis: Esterification of the primary alcohol can be readily achieved through various methods. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a catalytic amount of strong acid, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) is effective. The resulting esters can exhibit a range of chemical reactivities and may serve as prodrugs or as monomers for polymerization.

Table 1: Representative Ether and Ester Derivatives of this compound
Derivative NameSynthetic MethodIntroduced FunctionalityPotential Impact on Properties
2-(Methoxymethyl)-2-(oxolan-2-yl)oxolaneWilliamson Ether SynthesisMethyl etherIncreased volatility, decreased polarity
2-(Benzyloxymethyl)-2-(oxolan-2-yl)oxolaneWilliamson Ether SynthesisBenzyl etherIntroduction of an aromatic ring, potential for π-stacking interactions
[2-(Oxolan-2-yl)oxolan-2-yl]methyl acetateAcylation with acetyl chlorideAcetyl esterIncreased susceptibility to hydrolysis, potential for use as a protecting group
[2-(Oxolan-2-yl)oxolan-2-yl]methyl benzoateFischer EsterificationBenzoyl esterIncreased UV activity, potential for altered biological activity

Introduction of Additional Functionalities onto the Oxolane Ring Systems

Beyond derivatization of the methanol (B129727) moiety, the oxolane rings themselves present opportunities for the introduction of new functional groups. This allows for more profound alterations to the molecular architecture and reactivity.

The regioselective functionalization of the C-H bonds of the oxolane rings is a challenging yet powerful strategy. rsc.org Recent advances in catalysis have enabled the site-selective activation of C-H bonds in ethers. For instance, transition-metal-free, photocatalytic methods using bromine radicals can selectively activate the α-C–H bond of tetrahydrofuran (B95107) for cross-coupling reactions. rsc.org Applying such methodologies to this compound could allow for the introduction of substituents at specific positions on the oxolane rings. The directing effect of the existing substituents would play a crucial role in determining the regioselectivity of these reactions.

Furthermore, the synthesis of functionalized tetrahydrofuran derivatives can be achieved through cascade reactions starting from other precursors. rsc.org These approaches, while not directly modifying the parent compound, provide routes to analogs with functionalities at various positions on the oxolane rings.

Design and Synthesis of Chemically Modified Poly-Oxolane Analogs

The bifunctional nature of this compound, with its two oxolane rings and a hydroxyl group, makes it an interesting candidate for the synthesis of novel polymers. Cationic ring-opening polymerization of oxolane (tetrahydrofuran) is a known method for producing polyethers. By analogy, derivatives of this compound could be designed to act as monomers or chain-transfer agents in such polymerizations.

For example, conversion of the hydroxyl group to a suitable initiating species could allow for the growth of polymer chains from the core bis-oxolane structure. Alternatively, the oxolane rings themselves could potentially participate in ring-opening polymerization under specific conditions, leading to the formation of complex, branched polyether structures. The synthesis of carboxyl-modified polyether polysiloxane surfactants demonstrates the feasibility of modifying polyethers to achieve desired properties. mdpi.com

Advanced Research Applications of 2 Oxolan 2 Yl Oxolan 2 Yl Methanol and Its Derivatives

Fundamental Research in Biological Systems and Chemical Biology

Building Block for Biologically Active Molecules

There is no available scientific literature detailing the use of "[2-(Oxolan-2-yl)oxolan-2-yl]methanol" as a specific building block for the synthesis of biologically active molecules.

Substrates in Biochemical Assays and Enzyme-Catalyzed Reactions

No research could be found that describes the application of "this compound" or its derivatives as substrates in biochemical assays or enzyme-catalyzed reactions.

Investigation of Interactions with Molecular Targets and Metabolic Pathways

Scientific studies investigating the interactions of "this compound" with specific molecular targets or its effects on metabolic pathways have not been identified in the available literature.

Academic Research on Antioxidant Properties and Radical Scavenging Mechanisms

There is a lack of academic research into the antioxidant properties and radical scavenging mechanisms of "this compound".

Exploration of Potential Biological Activities in Ecological Contexts

No studies were found that explore the potential biological activities of "this compound" within ecological contexts.

Research into Novel Chemical Solvents and Reagents

While related compounds like tetrahydrofurfuryl alcohol are known for their solvent properties, there is no specific research available on the investigation or application of "this compound" as a novel chemical solvent or reagent.

Future Research Directions and Unexplored Avenues for 2 Oxolan 2 Yl Oxolan 2 Yl Methanol

Development of More Efficient, Atom-Economical, and Sustainable Synthetic Routes

The pursuit of green chemistry principles necessitates the development of synthetic pathways that are not only efficient in terms of yield but also minimize waste and utilize renewable resources. Future research should focus on creating more atom-economical and sustainable methods for synthesizing [2-(Oxolan-2-yl)oxolan-2-yl]methanol and its derivatives.

Current synthetic strategies often rely on multi-step processes that may generate significant waste. The concept of "atom economy" seeks to maximize the incorporation of starting materials into the final product. nih.gov Future synthetic designs should aim for high atom economy by favoring addition and cyclization reactions over substitutions and eliminations, which inherently produce byproducts. nih.govnih.gov

Key areas for exploration include:

Biomass-Derived Precursors: Investigating the use of platform molecules derived from biomass, such as 5-hydroxymethylfurfural (B1680220) (HMF), could provide a renewable and sustainable starting point. nih.govresearchgate.net Catalytic hydrogenation and transformation of such precursors could lead to greener synthetic routes. nih.gov

Catalytic C-H Activation: Developing metal-free, iodine-catalyzed C-H activation and cyclization of appropriate alcohol precursors could offer an atom-economical pathway to the bis-oxolane core. chemistryviews.org This approach avoids the need for stoichiometric heavy metals or excess oxidizing agents. chemistryviews.org

Flow Chemistry: Transitioning from batch to continuous flow reactors can offer improved control over reaction parameters, enhance safety, and allow for easier scalability. nih.gov This could lead to more efficient and reproducible syntheses.

One-Pot Cascade Reactions: Designing cascade reactions where multiple transformations occur in a single pot without isolating intermediates would significantly improve efficiency and reduce solvent waste and purification steps. nih.gov

Synthetic Strategy Key Principle Potential Advantage Relevant Research Area
Biomimetic Cascade CyclizationMimicking natural processesHigh efficiency, stereocontrolPolyether synthesis nih.gov
Redox IsomerizationAtom-economic conversionAvoids stoichiometric reagentsSynthesis of complex molecules nih.gov
Metal-Free C-H ActivationUse of favorable iodine reagentsAvoids toxic heavy metalsTetrahydrofuran (B95107) synthesis chemistryviews.org
Flow Reactor SynthesisContinuous processingImproved control and scalabilityGreen chemistry nih.gov

Exploration of Novel Catalytic Transformations for Complex Poly-Oxolane Synthesis

The oxolane (tetrahydrofuran) ring is a crucial monomer in the synthesis of polymers like poly(tetramethylene oxide) (PTMO). chemistryviews.org The unique bis-oxolane structure of this compound makes it an intriguing building block for creating novel and complex poly-oxolane architectures, including polycatenanes (mechanically interlocked polymers). acs.orgacs.org

Future research should explore:

Ring-Opening Polymerization (ROP): Investigating the use of novel catalysts, such as organocatalysts or advanced metal-based systems (e.g., aluminum-salen complexes), for the controlled ROP of this bis-oxolane monomer. researchgate.net This could lead to polymers with unique topologies and properties.

Lewis Pair Polymerization (LPP): This technique has shown promise for the precision synthesis of cyclic polymers without requiring dilute conditions. acs.orgacs.org Applying LPP to this compound could enable the creation of high molecular weight cyclic polymers and potentially complex, interlocked structures. acs.orgacs.org

Catalytic Annulation Reactions: These reactions are powerful tools for constructing cyclic and heterocyclic systems with high atom economy. mdpi.com Exploring catalytic annulation strategies to build upon the existing bis-oxolane framework could generate novel, complex polycyclic structures with potential applications in materials science and pharmaceuticals. mdpi.com

Advanced Spectroscopic and In Silico Modeling for Structure-Reactivity Relationships and Deeper Mechanistic Understanding

A thorough understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for predicting its reactivity and designing new applications.

Future investigations in this area should involve:

Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are fundamental, advanced methods can provide deeper insights. nih.govresearchgate.net Temperature-dependent NMR studies could elucidate the conformational dynamics of the molecule. nih.gov Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguous assignment of all proton and carbon signals, especially for its various stereoisomers.

In Silico Modeling and DFT: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding molecular structure and reactivity. nih.govresearchgate.net

Conformational Analysis: Potential energy surface (PES) scans can predict the most stable conformations of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the molecule's kinetic stability and sites of reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps can visualize electron-rich and electron-poor regions, identifying likely sites for nucleophilic and electrophilic attack. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization and the stability imparted by intramolecular interactions. researchgate.net

Computational Method Information Gained Application
Density Functional Theory (DFT)Electronic structure, reactivity descriptorsPredicting reaction pathways and stability nih.gov
Frontier Molecular Orbital (FMO) TheoryHOMO-LUMO energy gapAssessing chemical reactivity and kinetic stability researchgate.net
Molecular Electrostatic Potential (MEP)Electron density distributionIdentifying reactive sites for chemical reactions mdpi.com
Hirshfeld Surface AnalysisIntermolecular interactionsUnderstanding crystal packing and non-covalent bonds mdpi.com

Discovery of New Academic Applications in Emerging Fields of Chemical Science

The distinct structure of this compound, featuring two linked hydrophilic ether rings and a reactive hydroxyl group, opens the door to numerous potential applications in emerging scientific fields.

Unexplored avenues for application include:

Polymer and Materials Science: As a diol, it can be used as a monomer for the synthesis of novel polyesters, polyurethanes, and polycarbonates. acs.orgeschemy.com The resulting polymers, containing the bis-tetrahydrofuran backbone, could exhibit unique thermal properties, degradability, and solvent resistance. The compound could also serve as a non-volatile solvent or electrolyte component in electrochemical devices like supercapacitors. nih.gov

Medicinal Chemistry and Drug Discovery: The tetrahydrofuran motif is present in many biologically active natural products. chemistryviews.orgnih.gov The bis-THF structure could serve as a novel scaffold for creating libraries of compounds for high-throughput screening. nih.govresearchgate.net The hydroxyl group provides a handle for further functionalization using techniques like "click chemistry" or multi-component reactions (MCRs) to generate diverse molecular architectures. nih.gov

Supramolecular Chemistry: The ability of the ether oxygens to coordinate with metal cations or participate in hydrogen bonding makes this molecule a candidate for designing novel host-guest systems, ionophores, or components of molecular sensors. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for preparing [2-(Oxolan-2-yl)oxolan-2-yl]methanol?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:
  • Ring-opening/cyclization : Using diols or epoxides under acidic or basic conditions to form the oxolane (tetrahydrofuran) rings .
  • Functional group modifications : Methanol groups are introduced via reduction of aldehydes (e.g., using NaBH4_4 or LiAlH4_4) or oxidation of methylene groups .
  • Optimization : Reaction conditions (temperature, solvent, catalyst) are adjusted based on steric hindrance from the fused oxolane rings. For example, anhydrous conditions prevent hydrolysis of intermediates .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., deshielded protons adjacent to oxygen atoms) and confirm ring connectivity .
  • IR : O–H (3200–3600 cm1^{-1}) and C–O (1050–1150 cm1^{-1}) stretches verify functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., C9_9H16_{16}O3_3) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Methodological Answer :
  • Oxidation : The primary alcohol can be oxidized to a ketone or carboxylic acid using KMnO4_4 or CrO3_3 .
  • Esterification : Reacts with acyl chlorides or anhydrides to form esters, useful for derivatization .
  • Ring-opening reactions : Under acidic conditions, oxolane rings may undergo nucleophilic attack, enabling functionalization at the 2-position .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL resolve challenges in determining the compound’s crystal structure?

  • Methodological Answer :
  • Data collection : High-resolution X-ray diffraction data (e.g., 0.8 Å) are processed using SHELX programs to model anisotropic displacement parameters for non-hydrogen atoms .
  • Hydrogen bonding networks : SHELXL refines H-atom positions via riding models and identifies intermolecular interactions (e.g., O–H···O bonds) critical for crystal packing .
  • Validation : R-factor convergence (< 5%) and electron density maps ensure structural accuracy .

Q. How do computational models predict collision cross-sections and conformational dynamics of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulates solvent effects and ring puckering in the fused oxolane system .
  • Collision Cross-Section (CCS) : Ion mobility spectrometry (IMS) coupled with DFT calculations predicts CCS values, aiding in distinguishing stereoisomers .
  • Docking studies : Models interactions with enzymes (e.g., oxidoreductases) by analyzing steric compatibility and hydrogen-bonding sites .

Q. How should researchers address contradictions in reaction yields reported across studies?

  • Methodological Answer :
  • Control experiments : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) to identify yield-limiting steps .
  • Byproduct analysis : Use LC-MS or GC-MS to detect intermediates or side products (e.g., over-oxidation or ring-opening byproducts) .
  • Statistical validation : Apply ANOVA to assess significance of yield differences between synthetic routes .

Q. What safety protocols are critical when handling this compound in biological assays?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats are mandatory to prevent skin/eye contact due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste disposal : Segregate organic waste and use licensed disposal services to prevent environmental contamination .

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